molecular formula C10H12O2 B086742 1,4-Naphthalenediol, 5,6,7,8-tetrahydro- CAS No. 13623-10-4

1,4-Naphthalenediol, 5,6,7,8-tetrahydro-

Cat. No. B086742
CAS RN: 13623-10-4
M. Wt: 164.2 g/mol
InChI Key: GVTDRUXHMYZTFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Naphthalenediol, 5,6,7,8-tetrahydro-, also known as tetrahydroxy naphthalene, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1,4-Naphthalenediol, 5,6,7,8-tetrahydro- is not fully understood, but it is believed to exert its effects by scavenging reactive oxygen species and reducing oxidative stress. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression.

Biochemical And Physiological Effects

1,4-Naphthalenediol, 5,6,7,8-tetrahydro- has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, reduce the levels of pro-inflammatory cytokines, and inhibit the proliferation of cancer cells. Studies have also shown that the compound can improve cognitive function and reduce the symptoms of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,4-Naphthalenediol, 5,6,7,8-tetrahydro- in lab experiments is its low toxicity and high stability. However, the compound is relatively insoluble in water, which can limit its use in certain experiments. Additionally, the compound can exhibit dose-dependent effects, which must be taken into account when designing experiments.

Future Directions

There are numerous future directions for research on 1,4-Naphthalenediol, 5,6,7,8-tetrahydro-. One potential direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the investigation of the compound's potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, more research is needed to fully understand the mechanism of action of the compound and its effects on various biological systems.
Conclusion
In conclusion, 1,4-Naphthalenediol, 5,6,7,8-tetrahydro- is a promising compound that has potential applications in various fields. Its antioxidant, anti-inflammatory, and anticancer properties make it an attractive candidate for further research. However, more studies are needed to fully understand the compound's mechanism of action and to explore its potential applications in the treatment of various diseases.

Synthesis Methods

1,4-Naphthalenediol, 5,6,7,8-tetrahydro- can be synthesized through various methods, including reduction of 1,4-naphthoquinone with sodium borohydride or sodium dithionite, and reduction of 1,4-naphthoquinone with hydrogen gas over a palladium catalyst. The synthesis method used depends on the intended application of the compound.

Scientific Research Applications

1,4-Naphthalenediol, 5,6,7,8-tetrahydro- has been extensively studied for its potential applications in various fields. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. Studies have also shown that the compound can be used in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

CAS RN

13623-10-4

Product Name

1,4-Naphthalenediol, 5,6,7,8-tetrahydro-

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

IUPAC Name

5,6,7,8-tetrahydronaphthalene-1,4-diol

InChI

InChI=1S/C10H12O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h5-6,11-12H,1-4H2

InChI Key

GVTDRUXHMYZTFF-UHFFFAOYSA-N

SMILES

C1CCC2=C(C=CC(=C2C1)O)O

Canonical SMILES

C1CCC2=C(C=CC(=C2C1)O)O

Other CAS RN

13623-10-4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.